molecular formula C14H10O B1198980 9H-Fluorene-2-carbaldehyde CAS No. 30084-90-3

9H-Fluorene-2-carbaldehyde

Cat. No.: B1198980
CAS No.: 30084-90-3
M. Wt: 194.23 g/mol
InChI Key: MNQGEQSXFDKAPY-UHFFFAOYSA-N
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Description

9H-Fluorene-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C14H10O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Thermodynamic Properties : Oliveira et al. (2017) conducted a comprehensive study on the thermodynamic properties of fluorene-2-carboxaldehyde. They measured the crystal vapor pressures and derived standard molar enthalpies, entropies, and Gibbs energies of sublimation. This study is crucial for understanding the compound's stability and reactivity in different phases (Oliveira et al., 2017).

  • Chemical Synthesis and Polymerization : Wright and Cochran (1993) reported the successful synthesis and characterization of new ferrocene-fluorene complexes. These complexes were used to create a novel high-molecular-weight conjugated polymer with pendant ferrocene groups, indicating potential applications in material science and electronics (Wright & Cochran, 1993).

  • Kinetic Study of Oxidation : A kinetic study by Narasimhan and Venkatasubramanian (1979) explored the oxidation of fluorene by vanadium(V), producing fluorenone and 2-hydroxy diphenyl 2′-carboxaldehyde. This research is important for understanding the chemical behavior of fluorene derivatives in various reactions (Narasimhan & Venkatasubramanian, 1979).

  • Electrochemical Studies : Kirk et al. (2005) studied the electrochemical reduction of 2-fluorenecarboxaldehyde and other related compounds. This research provides insights into the electrochemical properties and potential applications of fluorene derivatives in analytical chemistry or electrochemical sensors (Kirk et al., 2005).

  • Synthesis of Branched Chromophores : Yao and Belfield (2005) synthesized branched fluorene-based chromophores with electron-donating and electron-withdrawing groups. These compounds exhibited high two-photon absorption cross-sections, suggesting their use in optical applications (Yao & Belfield, 2005).

  • Aviation Fuel Synthesis : Xu et al. (2018) developed a two-step process for synthesizing high-density jet fuel range alkanes using methyl benzaldehydes and cyclohexanone. This process, involving fluorene derivatives, demonstrates the potential of fluorene-2-carboxaldehyde in the synthesis of advanced fuel types (Xu et al., 2018).

Mechanism of Action

Target of Action

Fluorene-2-carboxaldehyde, also known as 2-Fluorenecarboxaldehyde , is a complex organic compound The primary targets of this compound are not well-documented in the literature

Biochemical Pathways

Fluorene-2-carboxaldehyde has been associated with the degradation of fluorene . The compound is involved in the initial attack on fluorene, yielding 9-fluorenol and 1,1a-dihydroxy-1-hydro-9-fluorenone . These intermediates then undergo further transformations in downstream biochemical pathways.

Result of Action

It is known that the compound plays a role in the degradation of fluorene . The specific molecular and cellular effects of this action are subjects of ongoing research.

Safety and Hazards

Fluorene-2-carboxaldehyde may form combustible dust concentrations in air . It should be stored in a well-ventilated place and the container should be kept tightly closed . Contact with skin and eyes should be avoided, and it should not be ingested . If swallowed, immediate medical assistance should be sought .

Future Directions

The future directions of Fluorene-2-carboxaldehyde are not specified in the available literature .

Biochemical Analysis

Biochemical Properties

Fluorene-2-carboxaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as dioxygenases, which are involved in the degradation of aromatic compounds. These interactions often involve the oxidation of fluorene-2-carboxaldehyde, leading to the formation of various metabolites . The compound’s ability to participate in such reactions makes it a valuable tool for studying enzyme mechanisms and metabolic pathways.

Cellular Effects

Fluorene-2-carboxaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress responses and detoxification pathways. Additionally, fluorene-2-carboxaldehyde can modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular function . These effects highlight the compound’s potential as a research tool for studying cellular responses to environmental stressors.

Molecular Mechanism

At the molecular level, fluorene-2-carboxaldehyde exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, fluorene-2-carboxaldehyde has been shown to inhibit certain dioxygenases by binding to their active sites, thereby preventing the oxidation of their substrates . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluorene-2-carboxaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that fluorene-2-carboxaldehyde can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are important considerations for researchers using the compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of fluorene-2-carboxaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the appropriate concentrations for experimental use and for assessing the compound’s safety profile.

Metabolic Pathways

Fluorene-2-carboxaldehyde is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds. It interacts with enzymes such as dioxygenases and dehydrogenases, which facilitate its conversion into various metabolites

Transport and Distribution

Within cells and tissues, fluorene-2-carboxaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of fluorene-2-carboxaldehyde is important for elucidating its effects on cellular function and for optimizing its use in experimental settings.

Subcellular Localization

Fluorene-2-carboxaldehyde exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are critical for understanding the compound’s role in cellular processes and for designing experiments to study its effects in different cellular contexts.

Properties

IUPAC Name

9H-fluorene-2-carbaldehyde
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InChI

InChI=1S/C14H10O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQGEQSXFDKAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
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DSSTOX Substance ID

DTXSID10184168
Record name 9H-fluorene-2-carboxaldehyde
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Slightly yellow powder; [Acros Organics MSDS]
Record name Fluorene-2-carboxaldehyde
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CAS No.

30084-90-3
Record name Fluorene-2-carboxaldehyde
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Record name 9H-Fluorene-2-carboxaldehyde
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Record name 9H-fluorene-2-carboxaldehyde
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Record name Fluorene-2-carbaldehyde
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Record name 9H-FLUORENE-2-CARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Fluorene-2-carboxaldehyde?

A: Fluorene-2-carboxaldehyde (C14H10O) is a polycyclic aromatic hydrocarbon derivative. Its structure consists of a fluorene moiety with an aldehyde group substituted at the 2-position. The molecule exhibits near planarity, with a dihedral angle of 4.4 (9) degrees between the fluorene ring system and the aldehyde group. []

Q2: How does the molecular structure of Fluorene-2-carboxaldehyde influence its crystal packing?

A: In the crystalline state, Fluorene-2-carboxaldehyde molecules engage in C-H...O interactions. The shortest C...O distance involves the bridging C9 atom of the fluorene ring and one of its hydrogen atoms, forming a cyclic dimer around a center of symmetry. []

Q3: Has Fluorene-2-carboxaldehyde been explored for biological applications?

A: Yes, Fluorene-2-carboxaldehyde has shown potential in developing theranostic agents for prostate cancer. Researchers have utilized it as a model drug linked to a hyperbranched polymer designed to target prostate-specific membrane antigen (PSMA). []

Q4: How is Fluorene-2-carboxaldehyde incorporated into the theranostic polymer, and what is the mechanism of drug release?

A: The drug is conjugated to the polymer via a hydrolyzable hydrazone linkage. This linkage demonstrates pH-sensitive degradation, with accelerated release observed at endosomal pH (pH = 5.5). This targeted release mechanism allows for efficient delivery of Fluorene-2-carboxaldehyde to cancer cells. []

Q5: Are there any studies on the electrochemical properties of Fluorene-2-carboxaldehyde and its derivatives?

A: Yes, Fluorene-2-carboxaldehyde has been investigated in the context of organic electronics. Researchers have studied the electrochemical properties of its derivatives, specifically β-ketoenamines and azomethines, to assess their potential applications in this field. []

Q6: What research has been conducted on the reduction of Fluorene-2-carboxaldehyde?

A: Comparative studies have explored the reduction of Fluorene-2-carboxaldehyde alongside other aromatic aldehydes like 2-naphthaldehyde and 9,9'-spirobi-(9H-fluorene)-2-carboxaldehyde in non-aqueous solvents. This research aims to understand the reactivity and reduction pathways of such compounds. []

Q7: What are the applications of Fluorene-2-carboxaldehyde in coordination chemistry?

A: Fluorene-2-carboxaldehyde serves as a precursor for synthesizing Schiff base ligands. These ligands can coordinate with metal ions like Silver(I), forming complexes with potential applications in various fields, including luminescent materials. []

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